(4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-METHYL-4-{(E)-1-[(2-THIENYLMETHYL)AMINO]ETHYLIDENE}-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a benzimidazole ring, a pyrazolone core, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Construction of the Pyrazolone Core: This involves the cyclization of a hydrazine derivative with an appropriate β-keto ester.
Introduction of the Thiophene Moiety: This step may involve the reaction of a thiophene derivative with an aldehyde or ketone to form the desired structure.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product formation.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones if the thiophene moiety is involved.
Reduction: Reduction reactions may target the imine or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology and Medicine
Pharmacology: Investigation into its potential as a therapeutic agent due to its unique structural features.
Biological Probes: Use in studying biological pathways and interactions.
Industry
Dye and Pigment Production:
Mechanism of Action
The mechanism by which this compound exerts its effects can vary based on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- **2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-METHYL-4-{(E)-1-[(2-PYRIDYLMETHYL)AMINO]ETHYLIDENE}-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
- **2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-METHYL-4-{(E)-1-[(2-FURANYLMETHYL)AMINO]ETHYLIDENE}-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Uniqueness
The presence of the thiophene moiety in the compound of interest distinguishes it from similar compounds, potentially imparting unique electronic and steric properties that could influence its reactivity and interactions.
Properties
Molecular Formula |
C18H17N5OS |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-4-[C-methyl-N-(thiophen-2-ylmethyl)carbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C18H17N5OS/c1-11(19-10-13-6-5-9-25-13)16-12(2)22-23(17(16)24)18-20-14-7-3-4-8-15(14)21-18/h3-9,22H,10H2,1-2H3,(H,20,21) |
InChI Key |
ODUGENFRLHHMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)C(=NCC4=CC=CS4)C |
Origin of Product |
United States |
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